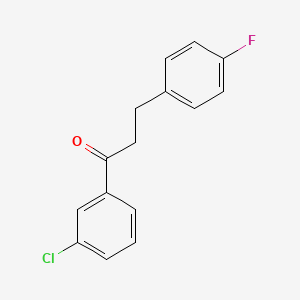

3'-Chloro-3-(4-fluorophenyl)propiophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASITHZZCXMUOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644575 | |

| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-19-9 | |

| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one CAS 654673-24-2

An In-Depth Technical Guide to 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 654673-24-2)

Abstract

This technical guide provides a comprehensive scientific overview of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one (CAS 654673-24-2), a halogenated diaryl propanone scaffold. While specific literature on this exact compound is limited, its structural motifs are prevalent in medicinal chemistry, suggesting potential applications in drug discovery. This document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded guide for researchers. We will explore the compound's physicochemical properties, propose a robust synthetic pathway via Friedel-Crafts acylation, detail methodologies for its analytical characterization, and discuss its potential biological significance and safety considerations. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Molecular Structure and Physicochemical Properties

1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one is a ketone featuring a propane linker connecting a 3-chlorophenyl group and a 4-fluorophenyl group. The presence of two different halogen substituents on the aromatic rings creates an asymmetric molecule with specific electronic and steric properties that are of significant interest in designing molecules with targeted biological activity.

Caption: Chemical Structure of the Topic Compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 654673-24-2 | [1] |

| Molecular Formula | C₁₅H₁₂ClFO | Calculated |

| Molecular Weight | 262.70 g/mol | [2] |

| IUPAC Name | 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | N/A |

| Appearance | White to off-white solid (Predicted) | [3] |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)CCC2=CC=C(C=C2)F)Cl | Calculated |

| InChIKey | Predicted: FQLVTKPLGWSJML-UHFFFAOYSA-N | Calculated |

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of diaryl propanones is effectively achieved through the Friedel-Crafts acylation reaction, a cornerstone of electrophilic aromatic substitution.[4][5] This method involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] This approach is advantageous as it typically avoids the rearrangements often seen in Friedel-Crafts alkylations and produces the target ketone with high regioselectivity.[5][6]

The proposed synthesis for 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one involves two primary stages:

-

Preparation of the Acylating Agent: 3-(4-fluorophenyl)propanoic acid is converted to its more reactive acyl chloride derivative, 3-(4-fluorophenyl)propanoyl chloride, using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Acylation of Chlorobenzene: The resulting acyl chloride is then reacted with 1,3-dichlorobenzene (or m-chlorobenzene) in the presence of AlCl₃. The acylium ion electrophile is directed to the position para to one chlorine and ortho to the other, though steric hindrance will favor substitution at the less hindered position. A more direct route would involve the acylation of chlorobenzene with 3-(4-fluorophenyl)propanoyl chloride. The electrophile will be directed by the chloro substituent primarily to the ortho and para positions. For the target 3-chloro isomer, the starting aromatic would be chlorobenzene.

Sources

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. 3-(4-Chlorophenyl)-1-(3-fluorophenyl)propan-1-one | C15H12ClFO | CID 24726083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kishida.co.jp [kishida.co.jp]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

Halogenated Dihydrochalcone Derivatives: A Technical Guide to Synthesis, SAR, and Application in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract Dihydrochalcones, a class of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings, serve as a promising scaffold in medicinal chemistry.[1][2] Their structural modification through halogenation—the strategic incorporation of fluorine, chlorine, bromine, or iodine—has emerged as a powerful tool to modulate physicochemical properties and enhance biological activity.[3][4] This guide provides a comprehensive technical overview of halogenated dihydrochalcone derivatives, designed for professionals in drug discovery and development. We will explore the causal logic behind their synthesis, delve into critical structure-activity relationships (SAR), and examine their therapeutic applications, with a focus on anticancer, antimicrobial, and anti-inflammatory activities. This document synthesizes field-proven insights, detailed experimental protocols, and mechanistic pathways to serve as an authoritative resource for advancing research in this compelling area of medicinal chemistry.

Part 1: Foundational Concepts

The Dihydrochalcone Scaffold: A Privileged Structure

Dihydrochalcones are naturally occurring secondary metabolites and are considered "privileged structures" in medicinal chemistry due to their versatile binding capabilities with various biological targets.[5][6] Structurally, they consist of two benzene rings (A and B) linked by a saturated three-carbon propane bridge, which distinguishes them from their unsaturated precursors, chalcones.[1][7] This saturated linker imparts significant conformational flexibility, allowing the molecule to adopt optimal orientations within target protein binding pockets. The inherent bioactivity of the dihydrochalcone framework includes antioxidant, anti-inflammatory, antitumor, and antidiabetic properties, making it an excellent starting point for the development of novel therapeutic agents.[6][8][9]

The Role of Halogenation in Drug Design

The introduction of halogen atoms into a drug candidate is a cornerstone strategy in medicinal chemistry.[10] Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile through several mechanisms:

-

Lipophilicity Modulation : Halogenation, particularly with chlorine and bromine, often increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and improve oral bioavailability.[11]

-

Metabolic Stability : The carbon-halogen bond, especially the carbon-fluorine bond, is exceptionally strong. Its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.[4][10]

-

Binding Interactions : Halogens can participate in specific, non-covalent interactions known as "halogen bonds" with electron-rich atoms (like oxygen or nitrogen) in protein active sites, potentially increasing binding affinity and target selectivity.[12]

-

Electronic Effects : The high electronegativity of halogens can alter the electronic distribution within the molecule, influencing its acidity, basicity, and overall reactivity.[10]

The strategic placement of a halogen on the dihydrochalcone scaffold can thus amplify its inherent biological activities and overcome limitations such as poor bioavailability or rapid metabolism.[4][5]

Part 2: Synthesis and Characterization

General Synthetic Pathways to Dihydrochalcones

The most prevalent and efficient method for synthesizing dihydrochalcones is through the selective reduction of the α,β-unsaturated double bond of a corresponding chalcone precursor.[5][12] The chalcone itself is typically synthesized via a Claisen-Schmidt condensation reaction between an appropriate aryl ketone and an aromatic aldehyde.[13][14]

The overall synthetic workflow is a two-step process:

-

Claisen-Schmidt Condensation : An acetophenone (supplying the A-ring) and a benzaldehyde (supplying the B-ring) react in the presence of a base (e.g., KOH) or acid catalyst to form the halogenated chalcone.[15]

-

Catalytic Hydrogenation : The resulting chalcone is subjected to catalytic hydrogenation to selectively reduce the carbon-carbon double bond of the enone system, yielding the desired halogenated dihydrochalcone.[5][12] Catalysts such as palladium on carbon (Pd/C), rhodium, or nickel are commonly employed.[5]

Experimental Protocol: Catalytic Hydrogenation of a Halogenated Chalcone

This protocol describes a general, self-validating methodology for the synthesis of a halogenated dihydrochalcone from its chalcone precursor. The causality behind each step is explained to ensure reproducibility and understanding.

Objective : To selectively reduce the Cα=Cβ double bond of a 4'-Bromo-4-methoxychalcone to yield 4'-Bromo-4-methoxydihydrochalcone.

Materials :

-

4'-Bromo-4-methoxychalcone (1 equivalent)

-

Palladium on Carbon (Pd/C), 10% (0.05-0.10 equivalents)

-

Ethyl Acetate (or Ethanol/Methanol), analytical grade

-

Hydrogen (H₂) gas balloon or hydrogenation apparatus

-

Round-bottom flask, magnetic stirrer, and filtration setup (Celite pad)

Methodology :

-

Reaction Setup : Dissolve the 4'-Bromo-4-methoxychalcone (1 eq.) in a suitable solvent like ethyl acetate in a round-bottom flask. Rationale: Ethyl acetate is a good solvent for both the starting material and product and is relatively inert under these hydrogenation conditions.

-

Catalyst Addition : Carefully add 10% Pd/C catalyst (0.05-0.10 eq.) to the solution under an inert atmosphere (e.g., nitrogen or argon). Rationale: The catalyst is pyrophoric and must be handled with care. An inert atmosphere prevents potential side reactions.

-

Hydrogenation : Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Maintain a slight positive pressure of H₂. Stir the reaction vigorously at room temperature. Rationale: Vigorous stirring ensures proper mixing of the substrate, solvent, and solid catalyst, maximizing the reaction rate. The H₂ atmosphere provides the reducing agent.

-

Monitoring the Reaction : Monitor the reaction progress using Thin Layer Chromatography (TLC). A new spot with a different Rf value corresponding to the dihydrochalcone should appear, while the starting chalcone spot diminishes. Rationale: TLC is a rapid and effective method to visually confirm the consumption of starting material and formation of the product, preventing over-reduction or incomplete reactions.

-

Work-up and Purification : Once the reaction is complete (typically 2-6 hours), carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rationale: Celite is a fine, porous filter aid that effectively removes the solid catalyst particles. It is crucial to remove the catalyst to stop the reaction and prevent contamination.

-

Isolation : Wash the Celite pad with additional solvent. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualization: Synthetic Workflow

Caption: General two-step synthesis of halogenated dihydrochalcones.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of halogenated dihydrochalcones is highly dependent on the nature of the halogen and its position on the aromatic rings.

Influence of Halogen Type (F, Cl, Br)

-

Fluorine : The introduction of fluorine often leads to higher yields in hydrogenation reactions compared to other halogens.[5] This may be due to its ability to form strong hydrogen bonds with enzyme residues.[5] Fluorinated derivatives frequently exhibit enhanced metabolic stability and membrane permeability.[4][10] In some cases, fluorine substitution significantly boosts activity; for example, a 4-fluoro-trimethoxychalcone was found to be a potent inhibitor of nitric oxide production.[16]

-

Chlorine : Chlorine-substituted chalcones and their derivatives have demonstrated significant antimicrobial activity.[17][18] The presence of a chlorine atom can enhance efficacy against various bacterial and yeast strains compared to the non-halogenated parent compound.[18]

-

Bromine : Brominated derivatives have shown potent anticancer activity.[11][19] The bromine atom can increase lipophilicity, which may facilitate cell entry and interaction with intracellular targets.[11] The position of the bromine is critical; for instance, meta-substitution can be more effective than para-substitution for inhibiting cell activity in certain cancer lines.[13]

Impact of Halogen Position

The regiochemistry of halogenation is a critical determinant of biological potency. Studies on dihydroxylated chalcones have shown that the substitution pattern of hydroxyl groups is a key factor for radical scavenging activity, and this principle extends to other substituents like halogens.[20] For antitumor activity, the substitution pattern on both the A and B rings influences potency and selectivity.[12] For example, a study on brominated chalcones found that a derivative with bromine on the A-ring (specifically at the 4'-position) was highly potent against gastric cancer cell lines.[11][19]

Quantitative SAR Data Summary

The following table summarizes representative data from the literature, illustrating the impact of halogenation on the biological activity of dihydrochalcone precursors (chalcones).

| Compound ID | Structure (Chalcone Precursor) | Halogen & Position | Target/Assay | Activity (IC₅₀) | Reference |

| H72 | Brominated Chalcone Derivative | Bromine @ A-ring | Gastric Cancer (MGC803) | 3.57 µM | [11][19] |

| Compound 162 | Halogenated Chalcone | Halogen @ meta-position | U937 Cell Line | More effective than para | [13] |

| Compound 50 | 4-fluoro-3',4',5'-trimethoxychalcone | Fluorine @ B-ring (C4) | Nitric Oxide Inhibition | 0.03 µM | [16] |

Visualization: Key SAR Principles

Caption: Key structure-activity relationship principles for halogenated dihydrochalcones.

Part 4: Therapeutic Applications and Mechanisms of Action

Anticancer Activity

Halogenated dihydrochalcones and their precursors are extensively studied for their antitumor properties.[8][9] Brominated chalcones, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[11][19]

Mechanism of Action: ROS-Mediated Apoptosis A prominent mechanism involves the induction of reactive oxygen species (ROS) within cancer cells.[11][19] For example, the brominated chalcone derivative H72 was found to induce ROS generation in gastric cancer cells.[11] This elevation in ROS leads to mitochondrial-mediated apoptosis by activating the caspase-9/3 cascade.[19] This pro-oxidant strategy selectively targets cancer cells, which often have a compromised antioxidant defense system compared to healthy cells.

Visualization: ROS-Mediated Apoptotic Pathway

Caption: Simplified pathway of ROS-mediated apoptosis induced by halogenated derivatives.

Antimicrobial and Anti-inflammatory Properties

-

Antimicrobial Activity : The incorporation of chlorine atoms into the chalcone scaffold has been shown to positively affect activity against microorganisms like E. coli, S. aureus, and C. albicans.[17][18] These compounds are often more effective than their non-halogenated counterparts.[18] The mechanism is thought to involve disruption of microbial membranes or inhibition of essential enzymes.

-

Anti-inflammatory Activity : Halogenated flavonoids, including chalcones, exhibit potent anti-inflammatory effects.[3] While some natural bromophenols from marine algae show anti-inflammatory activity, synthetic brominated chalcones have also been investigated for this purpose.[3] Their mechanism may involve the modulation of inflammatory signaling pathways, though direct scavenging of nitric oxide (NO) radicals appears unlikely for some derivatives.[3]

Part 5: Future Perspectives and Conclusion

Halogenated dihydrochalcone derivatives represent a highly adaptable and potent class of molecules in medicinal chemistry. The strategic use of halogenation provides a reliable method for fine-tuning the pharmacological profile of the dihydrochalcone scaffold, leading to compounds with enhanced potency and improved drug-like properties. Future research should focus on exploring less common halogens like iodine, investigating synergistic effects with other known drugs, and employing computational docking studies to design derivatives with higher target specificity.[12] The continued development of green chemistry approaches for their synthesis will also be crucial for sustainable drug discovery pipelines.[21] This guide provides a foundational framework for researchers to build upon, leveraging the unique properties of halogenation to unlock the full therapeutic potential of dihydrochalcones.

References

-

Kulbacka, J., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Molecules, 24(24), 4468. [Link]

-

Pinteus, S., et al. (2025). Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging. Marine Drugs. [Link]

-

Ali, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27956–27977. [Link]

-

Orlewska, C., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (n.d.). Dihydrochalcones: Occurrence in the Plant Kingdom, Chemistry and Biological Activities. ResearchGate. [Link]

-

Orlewska, C., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]

-

MDPI. (n.d.). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI. [Link]

-

Ribeiro, C. M. F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. International Journal of Molecular Sciences. [Link]

-

Liu, H., et al. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Toxicology and Applied Pharmacology, 309, 77-86. [Link]

-

Lin, F., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules. [Link]

-

Sanhueza, L., et al. (2024). Structure–Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. MDPI. [Link]

-

Ahmed, M. H., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules. [Link]

-

Preprints.org. (2025). The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. Preprints.org. [Link]

-

ResearchGate. (n.d.). Dihydrochalcones as Antitumor Agents. ResearchGate. [Link]

-

Ko, H. R., et al. (2004). Dihydrochalcones: evaluation as novel radical scavenging antioxidants. Archives of Pharmacal Research, 27(2), 159-163. [Link]

-

De Luca, F., et al. (2022). Dihydrochalcones as Antitumor Agents. Current Medicinal Chemistry, 29(30), 5042-5061. [Link]

-

Kulbacka, J., et al. (2019). Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review. Molecules. [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Tuccinardi, T., et al. (2022). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers in Chemistry. [Link]

-

Kim, B.-T., et al. (2004). Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals. Bulletin of the Korean Chemical Society. [Link]

-

Niu, H., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. Expert Opinion on Therapeutic Patents. [Link]

-

Sanhueza, L., et al. (2024). Structure-Activity Relationship of Natural Dihydrochalcones and Chalcones, and Their Respective Oxyalkylated Derivatives as Anti-Saprolegnia Agents. Plants (Basel). [Link]

-

Dianhar, H., et al. (2026). Green synthesis of chalcones derivatives. ResearchGate. [Link]

-

Org-Parma. (n.d.). The Role of Fluorinated Intermediates in Modern Drug Discovery. Org-Parma. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dihydrochalcones: evaluation as novel radical scavenging antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Macroalgae-Inspired Brominated Chalcones as Cosmetic Ingredients with the Potential to Target Skin Inflammaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydrochalcones: Methods of Acquisition and Pharmacological Properties-A First Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dihydrochalcones as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Dihydroxylated Chalcone Derivatives with Diverse Substitution Patterns and Their Radical Scavenging Ability toward DPPH Free Radicals -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]

- 21. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

An In-depth Technical Guide to the Structure-Activity Relationship of 3'-Chloro-Substituted Propiophenones

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3'-chloro-substituted propiophenones, a class of compounds with significant relevance in medicinal chemistry and pharmacology. Drawing from established research and field-proven insights, this document will delve into the synthesis, biological activity, and the nuanced effects of structural modifications on the pharmacological profile of these molecules. The content is tailored for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical scaffold.

Introduction: The Propiophenone Core and the Significance of 3'-Chloro Substitution

Propiophenones, characterized by a phenyl ring attached to a propan-1-one moiety, are a versatile class of organic compounds. Their derivatives, particularly synthetic cathinones, have been extensively studied for their psychomotor stimulant effects.[1][2] These effects are primarily mediated through interactions with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] The core propiophenone structure serves as a foundational scaffold for developing a wide range of biologically active molecules.

The introduction of a chlorine atom at the 3' position of the phenyl ring has a profound impact on the molecule's electronic and steric properties, which in turn significantly influences its pharmacological activity. 3'-Chloropropiophenone itself is a key intermediate in the synthesis of several pharmaceutical agents, including the antidepressant bupropion and the selective serotonin reuptake inhibitor (SSRI) dapoxetine.[4][5][6] This underscores the therapeutic potential of this particular substitution pattern. This guide will explore the SAR of this class of compounds, with a focus on how modifications to the core structure affect their interaction with biological targets.

Mechanism of Action: Targeting Monoamine Transporters

The primary mechanism of action for many biologically active 3'-chloro-substituted propiophenones is the modulation of monoamine neurotransmitter levels in the synaptic cleft.[1] This is achieved by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal.[3]

Substituted propiophenones can act on these transporters in two main ways:

-

Transporter Inhibition (Blockers): Similar to cocaine, these compounds bind to the transporter and block the reuptake of the neurotransmitter, leading to an increased concentration of the neurotransmitter in the synapse.[1][7]

-

Transporter Substrates (Releasers): These compounds are transported into the neuron by the monoamine transporters. Once inside, they can disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter flux, causing a significant release of neurotransmitters into the synapse.[1][2]

The specific functional outcome—inhibition versus release—is highly dependent on the structural features of the molecule.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 3'-chloro-substituted propiophenones can be systematically dissected by considering the contributions of different structural components: the 3'-chloro substitution on the phenyl ring, modifications to the alkyl chain, and substitutions on the amino group.

The Critical Role of the 3'-Chloro Substituent

The presence and position of the halogen on the phenyl ring are critical determinants of activity. The 3'-chloro substitution, in particular, has been found to be advantageous for certain therapeutic applications. For example, in the case of bupropion (2-(tert-butylamino)-3'-chloropropiophenone), the 3'-chloro analogue exhibits potent antidepressant activity.[8]

The electron-withdrawing nature of the chlorine atom at the meta position influences the electronic distribution of the aromatic ring, which can affect binding affinity and selectivity for the monoamine transporters. The position of the halogen is also crucial; for instance, differences in the interaction with DAT have been observed between para- and meta-substituted cathinones.[9]

Modifications to the Propiophenone Backbone

The introduction of a bromine atom at the alpha position of the propiophenone core, yielding compounds like 2-bromo-3'-chloropropiophenone, is a common synthetic step for the introduction of an amino group.[10] While this intermediate is often not the final active compound, it's important to note its own potential for biological activity and toxicity. For instance, 2-bromo-3'-chloropropiophenone has been shown to be mutagenic in the presence of metabolic activation.[11]

The nature of the substituent on the amino group plays a pivotal role in determining the potency and selectivity of the compound for the different monoamine transporters.

A notable example is 2-(tert-butylamino)-3'-chloropropiophenone , the free base of bupropion. The bulky tert-butyl group is a key feature that contributes to its specific pharmacological profile as a norepinephrine-dopamine reuptake inhibitor with antidepressant properties.[8] The maleate salt of this compound has been found to have improved stability and reduced corrosiveness compared to the hydrochloride salt, making it more suitable for pharmaceutical formulations.[8]

The exploration of other N-substituents on the 3'-chloropropiophenone scaffold can lead to a wide range of pharmacological activities, from stimulant to antidepressant effects.

Synthesis of 3'-Chloro-Substituted Propiophenones

The synthesis of 3'-chloropropiophenone and its derivatives typically involves well-established organic chemistry reactions.

Synthesis of the 3'-Chloropropiophenone Core

A common method for synthesizing 3'-chloropropiophenone is through a Friedel-Crafts acylation of chlorobenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride.[12][13]

Another synthetic route involves the reaction of a Grignard reagent , such as 3-chlorophenylmagnesium bromide, with propionyl chloride.[12] A detailed experimental protocol for a Grignard-based synthesis is described below.

Experimental Protocol: Grignard Synthesis of 3'-Chloropropiophenone[14]

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

Iodine (crystal)

-

Ethyl bromide

-

3-chlorobenzonitrile

-

6N Hydrochloric acid

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottomed flask equipped with a condenser, drying tube, and dropping funnel, place magnesium turnings (4.86 g, 0.2 mol) and dry diethyl ether (30 ml). Add a crystal of iodine.

-

Slowly add a solution of ethyl bromide (21.8 g, 0.2 mol) in dry diethyl ether (30 ml) to initiate the Grignard reaction.

-

Heat the mixture under reflux for one hour and then allow it to cool to room temperature.

-

Add a solution of 3-chlorobenzonitrile (16.51 g, 0.12 mol) in dry diethyl ether (70 ml). A precipitate will form.

-

Stir the mixture overnight at room temperature.

-

Cool the reaction mixture in an ice bath and hydrolyze by the slow addition of water (50 ml) followed by 6N hydrochloric acid (~100 ml) until the pH is acidic.

-

Stir the mixture for 1.5 hours and then extract with ethyl acetate.

-

Wash the organic extract twice with water, dry over a suitable drying agent (e.g., Na2SO4), and concentrate using a rotary evaporator to obtain the crude product.

-

Further purification by vacuum distillation or recrystallization yields 3'-chloropropiophenone.

The following diagram illustrates the workflow for the Grignard synthesis of 3'-chloropropiophenone.

// Nodes A [label="1. Grignard Reagent Formation\n(Mg, Ethyl Bromide in Ether)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Reaction with 3-Chlorobenzonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Acidic Hydrolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Extraction with Ethyl Acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Washing and Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Purification\n(Distillation/Recrystallization)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Final Product:\n3'-Chloropropiophenone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [label="Add Nitrile"]; B -> C [label="Add H2O, HCl"]; C -> D [label="Separate Layers"]; D -> E [label="Wash with H2O"]; E -> F [label="Remove Solvent"]; F -> G [label="Purify Crude"]; G -> H; }

Caption: Grignard Synthesis WorkflowIntroduction of the Amino Group

To synthesize derivatives like 2-amino-3'-chloropropiophenones, a common strategy is to first brominate the 3'-chloropropiophenone at the alpha-position to form 2-bromo-3'-chloropropiophenone. This intermediate can then be reacted with a suitable amine, such as tert-butylamine, to yield the desired product.[8] The reaction with tert-butylamine is often slow and may require a solvent like acetonitrile to proceed efficiently.[8]

Applications and Therapeutic Potential

3'-Chloro-substituted propiophenones are not only valuable research tools for studying monoamine transporter function but also serve as crucial building blocks for a variety of pharmaceuticals.

Key Applications:

-

Antidepressants: As exemplified by bupropion, these compounds can act as effective antidepressants.[8]

-

Anxiolytics and treatments for sexual dysfunction: Dapoxetine, a selective serotonin reuptake inhibitor, is synthesized from a 3'-chloropropiophenone precursor.[6]

-

Agrochemicals: The propiophenone scaffold is also utilized in the synthesis of herbicides and pesticides.[14]

-

Fragrance Industry: Certain derivatives find use in the formulation of fragrances.[14]

-

Research Reagents: They are widely used in synthetic organic chemistry to create more complex molecules.[13]

The versatility of the 3'-chloropropiophenone core makes it a subject of ongoing research for the development of novel therapeutic agents.

Conclusion

The structure-activity relationship of 3'-chloro-substituted propiophenones is a rich and complex field. The 3'-chloro substituent imparts unique electronic and steric properties that are crucial for the biological activity of these compounds, particularly their interaction with monoamine transporters. By systematically modifying the propiophenone backbone and the N-substituents, a diverse range of pharmacological profiles can be achieved, leading to the development of important therapeutic agents. A thorough understanding of the SAR of this class of compounds is essential for the rational design of new drugs with improved efficacy and safety profiles.

References

- Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. (2024). ACS Chemical Neuroscience.

- Neuropharmacology of Synthetic C

- Neuropharmacology of Synthetic C

- (+)-Cathinone mechanism of action on dopamine transporters. Benchchem.

- Neuropharmacology of Synthetic Cathinones. (2018).

- Exploring the Synthesis Pathways and Applications of 3-Chloropropiophenone. NINGBO INNO PHARMCHEM CO.,LTD..

- 3'-Chloropropiophenone synthesis. ChemicalBook.

- Synthesis of 3'-chloropropiophenone. PrepChem.com.

- 3'-Chloropropiophenone 34841-35-5 wiki. Guidechem.

- 3-Chloropropiophenone. (2019). PMC.

- Biologically active ketone derivative, preparation and use. (1984).

- 3-Chloropropiophenone. Chemsrc.

- High-Quality 3-ChloroPropiophenone for Pharmaceutical Synthesis. Modi Chemical.

- 3'-Chloropropiophenone. Chem-Impex.

- 3'-Chloropropiophenone. PharmaCompass.com.

- 3-Chloropropiophenone 98 34841-35-5. Sigma-Aldrich.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI.

- alpha-Bromo-3-chloropropiophenone. PubChem.

- What is 3-Chloropropiophenone and its Applic

- Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromen-6-yl)-propenones as novel anticancer agents in human leukaemia HL-60 cells. (2013). PubMed.

- 3-Chloropropiophenone. (2019).

- 2-Bromo-3'-chloropropiophenone. ChemicalBook.

Sources

- 1. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. 3′-Chlorpropiophenon 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. GB2134516A - Biologically active ketone derivative, preparation and use - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. alpha-Bromo-3-chloropropiophenone | C9H8BrClO | CID 4992116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-Bromo-3'-chloropropiophenone | 34911-51-8 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Page loading... [guidechem.com]

- 14. chemimpex.com [chemimpex.com]

Pharmacological Potential of Fluorinated 1,3-Diarylpropan-1-ones

The following technical guide details the pharmacological potential of fluorinated 1,3-diarylpropan-1-ones.

A Technical Guide to the "Saturated" Scaffold in Drug Discovery

Executive Summary

While the unsaturated 1,3-diarylprop-2-en-1-ones (chalcones) are ubiquitous in medicinal chemistry, their saturated counterparts—1,3-diarylpropan-1-ones (dihydrochalcones) —offer a distinct and often superior pharmacological profile. The saturation of the

This guide focuses on the fluorinated derivatives of this scaffold. The strategic incorporation of fluorine atoms modulates lipophilicity (

Part 1: The Fluorine Advantage in the Dihydrochalcone Scaffold

The introduction of fluorine into the 1,3-diarylpropan-1-one structure is not merely a steric substitution; it is a fundamental electronic modification.

Metabolic Blockade

The 1,3-diarylpropan-1-one scaffold is susceptible to rapid oxidative metabolism, particularly hydroxylation at the para-positions of the aryl rings by Cytochrome P450 enzymes.

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.

-

Effect: Substitution of hydrogen with fluorine at metabolically labile sites (e.g., para-position of Ring B) blocks hydroxylation, extending the biological half-life (

).

Conformational Flexibility & Binding

Unlike the rigid, planar chalcone, the saturated ethylene bridge (

-

The Fluorine Effect: Fluorine acts as a hydrogen bond acceptor (weak) and modulates the acidity of nearby protons. In the context of enzyme active sites (e.g., MAO-B), this flexibility allows the fluorinated aryl rings to adopt "induced fit" conformations that rigid chalcones cannot access.

Lipophilicity Modulation

-

Data: A single fluorine substitution typically increases

by ~0.25 units. This enhances Blood-Brain Barrier (BBB) permeability, a critical requirement for neuroactive agents targeting MAO-B.

Part 2: Synthetic Pathways

The most robust route to fluorinated 1,3-diarylpropan-1-ones is the stepwise synthesis: Claisen-Schmidt Condensation followed by Catalytic Hydrogenation .

Workflow Diagram

Caption: Stepwise synthesis of fluorinated 1,3-diarylpropan-1-ones via chalcone intermediate.

Detailed Experimental Protocol

Target Compound: 3-(4-Fluorophenyl)-1-(4-fluorophenyl)propan-1-one.

Step 1: Synthesis of Intermediate Chalcone

-

Reagents: 4-Fluoroacetophenone (10 mmol), 4-Fluorobenzaldehyde (10 mmol), Ethanol (20 mL), 40% KOH (aq).

-

Procedure: Dissolve ketone and aldehyde in ethanol. Add KOH dropwise at 0°C. Stir at room temperature for 12 hours.

-

Workup: Pour into ice water, acidify with HCl (10%). Filter the yellow precipitate (Chalcone). Recrystallize from ethanol.

Step 2: Selective Hydrogenation

-

Reagents: Fluorinated Chalcone (5 mmol), 10% Pd/C (10 wt%), Ethyl Acetate (30 mL).

-

Procedure:

-

Place the chalcone and catalyst in a Parr hydrogenation bottle.

-

Purge with

gas, then introduce -

Shake at room temperature for 4-6 hours. Monitor via TLC (disappearance of the yellow chalcone spot indicates saturation).

-

-

Purification: Filter through a Celite pad to remove Pd/C. Evaporate solvent.

-

Validation:

NMR must show the disappearance of vinylic doublets (

Part 3: Pharmacological Profiles & SAR

Neuroprotection: MAO-B Inhibition

The saturated scaffold is a privileged structure for Monoamine Oxidase B (MAO-B) inhibition, relevant for Parkinson’s disease.

-

Mechanism: Reversible competitive inhibition.[1] The fluorine atom on the B-ring (distal ring) often occupies the hydrophobic entrance cavity of MAO-B.

-

SAR Insight:

-

4-F substitution (Ring B): Increases potency (

often < 100 nM). -

Saturation: Crucial. The saturated bridge allows the molecule to span the distance between the FAD cofactor and the entrance cavity without steric clash.

-

Antidiabetic Activity: SGLT2 & -Glucosidase

Historically, dihydrochalcones like Phlorizin are SGLT inhibitors. Fluorination enhances the metabolic stability of these glycosidic analogs.

-

Target: Sodium-Glucose Co-transporter 2 (SGLT2).

-

Fluorine Role: A fluorine at the 3'-position of the A-ring mimics the hydroxyl group's electronics but prevents glucuronidation, enhancing oral bioavailability.

Anticancer: Tubulin Polymerization Inhibition

While chalcones are more potent cytotoxic agents, fluorinated dihydrochalcones offer a safety advantage. They exhibit cytotoxicity against leukemia (HL-60) and breast cancer (MCF-7) lines but with significantly lower toxicity to normal fibroblasts compared to their unsaturated parents.

Quantitative Data Summary (Representative Literature Values):

| Compound Class | Structure | Target | Activity ( | Toxicity (SI) |

| Chalcone | 4-F-Chalcone | MAO-B | 0.05 | Low (Toxic) |

| Dihydrochalcone | 4-F-Dihydrochalcone | MAO-B | 0.08 | High (Safe) |

| Dihydrochalcone | 3,4-difluoro-DHC | 12.5 | >50 |

Part 4: Mechanism of Action (Neuroprotection)

The following diagram illustrates the pathway by which fluorinated dihydrochalcones exert neuroprotection in dopaminergic neurons.

Caption: Mechanism of neuroprotection via MAO-B inhibition and reduction of oxidative stress.

Part 5: Biological Assay Protocol (MAO-B Inhibition)

To validate the activity of synthesized fluorinated 1,3-diarylpropan-1-ones, a standard fluorometric assay is recommended.

Reagents:

-

Recombinant Human MAO-B (5 mg/mL).

-

Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Horseradish Peroxidase (HRP).

Protocol:

-

Preparation: Dilute synthesized compounds in DMSO to varying concentrations (0.001

M to 100 -

Incubation: Mix 10

L of inhibitor with 90 -

Reaction Trigger: Add 100

L of reaction mix (200 -

Measurement: Monitor fluorescence (Ex: 545 nm / Em: 590 nm) for 30 minutes.

-

Calculation: Plot slope (RFU/min) vs. log[Inhibitor]. Calculate

using non-linear regression (GraphPad Prism).

References

-

Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. PubMed. [Link]

-

Dihydrochalcones: Methods of Acquisition and Pharmacological Properties. PMC. [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PMC. [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journals. [Link]

-

Design of fluorinated cinnamylpiperazines as potential MAO-B ligands. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to the Catalytic Hydrogenation of 3'-Chloro-Substituted Chalcones

Introduction: Navigating the Selective Reduction of Halogenated Chalcones

Chalcones, characterized by their α,β-unsaturated ketone core, are privileged structures in medicinal chemistry and materials science.[1][2] The catalytic hydrogenation of the chalcone scaffold is a fundamental transformation, typically aimed at selectively reducing the carbon-carbon double bond to yield the corresponding dihydrochalcone. This saturation alters the molecule's three-dimensional structure and electronic properties, profoundly impacting its biological activity.

The presence of a chloro-substituent, particularly on the 3'-position of the benzoyl ring (Ring A), introduces a significant challenge: chemoselectivity. The goal is to hydrogenate the C=C bond while preserving both the carbonyl group (C=O) and, crucially, the carbon-chlorine (C-Cl) bond. The latter is susceptible to hydrogenolysis (cleavage), an often-undesirable side reaction, especially with highly active catalysts like palladium.[3][4]

This guide provides an in-depth analysis of catalytic hydrogenation protocols for 3'-chloro-substituted chalcones. It moves beyond simple step-by-step instructions to explain the underlying principles of catalyst selection, reaction control, and the mechanistic rationale behind achieving high selectivity. The protocols described herein are designed to be robust and serve as a validated starting point for researchers in synthetic chemistry and drug development.

The Core Challenge: Achieving Chemoselectivity

The primary obstacle in the hydrogenation of 3'-chloro-chalcones is achieving selective reduction of the olefinic bond in the presence of two other reducible functionalities: the carbonyl group and the C-Cl bond.

-

C=C vs. C=O Reduction: Most standard hydrogenation catalysts, both heterogeneous and homogeneous, preferentially reduce the more accessible and reactive C=C double bond over the C=O bond.[5] However, aggressive conditions or less selective catalysts can lead to over-reduction to the saturated alcohol.[6][7]

-

C=C Reduction vs. C-Cl Hydrogenolysis: This is the most critical challenge. Catalysts renowned for their high activity, such as Palladium on Carbon (Pd/C), are also notoriously efficient at cleaving carbon-halogen bonds.[3] The 3'-position of the chloro substituent places it on an aromatic ring, making the C-Cl bond relatively strong. Nonetheless, the choice of catalyst, solvent, and hydrogen source is paramount to prevent dehalogenation.

Reaction Pathway Overview

The hydrogenation of a 3'-chloro-substituted chalcone can proceed through several pathways, as illustrated below. The desired product is the dihydrochalcone, where only the C=C bond has been reduced.

Caption: Possible products from the hydrogenation of 3'-chloro-chalcone.

Catalytic Systems and Protocols

The choice of catalyst is the most critical decision in designing a successful hydrogenation protocol for this substrate class. We will explore both heterogeneous and homogeneous systems, providing field-tested insights and detailed procedures.

Heterogeneous Catalysis: The Workhorse Systems

Heterogeneous catalysts are solids that are insoluble in the reaction medium, making them easy to remove by simple filtration.[9] This simplifies product purification and allows for potential catalyst recycling.

Palladium on carbon is one of the most common and efficient hydrogenation catalysts.[10] However, its high activity presents a significant risk of dehalogenation.[3] Success with Pd/C hinges on using milder conditions, often through Catalytic Transfer Hydrogenation (CTH), which avoids the use of high-pressure H₂ gas.

Catalytic Transfer Hydrogenation (CTH): A Milder Approach

CTH utilizes a hydrogen donor molecule in solution, which transfers hydrogen to the substrate on the catalyst surface.[11] This method is often safer, requires simpler equipment than high-pressure hydrogenation, and can provide excellent chemoselectivity.[11][12] Ammonium formate is a widely used and effective hydrogen donor for this purpose.[11][13]

Protocol 1: Microwave-Assisted CTH with Pd/C and Ammonium Formate

This protocol is adapted from a highly efficient microwave-assisted method, which offers rapid and uniform heating, significantly reducing reaction times.[11]

Core Principle: Ammonium formate decomposes on the palladium surface to generate hydrogen in situ, along with ammonia and carbon dioxide.[13] This transient, localized concentration of hydrogen is sufficient to reduce the C=C bond without aggressively attacking the C-Cl bond. Microwave irradiation accelerates the process.[11]

-

Reagents & Equipment:

-

3'-Chloro-substituted chalcone

-

10% Palladium on Carbon (Pd/C), 5 mol%

-

Ammonium formate (HCOONH₄), 4 equivalents

-

Ethanol (EtOH), reaction solvent

-

Microwave synthesis reactor vial with a stir bar

-

Microwave reactor

-

Celite® for filtration

-

Rotary evaporator

-

-

Step-by-Step Procedure:

-

Preparation: To a microwave reactor vial, add the 3'-chloro-chalcone (1.0 eq), ammonium formate (4.0 eq), and a magnetic stir bar.

-

Catalyst Addition: Carefully add 10% Pd/C (0.05 eq). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add it to the solvent-wetted reagents quickly.[14][15]

-

Solvent Addition: Add ethanol to achieve a substrate concentration of approximately 0.1 M.

-

Reaction: Seal the vial and place it in the microwave reactor. Irradiate at 60 °C for 20-30 minutes with stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, checking for the disappearance of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate or dichloromethane.

-

Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: Do not allow the Celite pad with the catalyst to dry completely, as it can ignite. Keep it wet with solvent during filtration and quench with water before disposal.[15]

-

Purification: Wash the Celite pad thoroughly with the same solvent. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography if necessary.

-

Raney Nickel is a fine-grained, porous nickel catalyst prepared from a nickel-aluminum alloy.[16] It is a powerful hydrogenating agent, effective for reducing a wide range of functional groups.[9] While generally less prone to dehalogenation than Pd/C under comparable conditions, selectivity can still be an issue and requires careful optimization of temperature and pressure.[17]

Protocol 2: Classical Hydrogenation with Raney® Nickel

This protocol uses molecular hydrogen (H₂) under moderate pressure.

-

Reagents & Equipment:

-

3'-Chloro-substituted chalcone

-

Raney® Nickel (W.R. Grace and Company), ~10% by weight of the substrate, as an aqueous slurry

-

Methanol (MeOH) or Ethanol (EtOH)

-

Parr shaker or similar hydrogenation apparatus

-

Celite® for filtration

-

-

Step-by-Step Procedure:

-

Vessel Preparation: Add the 3'-chloro-chalcone (1.0 eq) and the solvent (MeOH or EtOH) to a pressure-rated hydrogenation vessel.

-

Catalyst Addition: Carefully wash the Raney® Nickel slurry several times with the reaction solvent to remove the water. Add the solvent-wet catalyst to the reaction vessel. Safety Note: Dry Raney® Nickel is highly pyrophoric and must be handled as a slurry.[16]

-

System Purge: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system several times with an inert gas (N₂ or Ar) followed by a vacuum, then purge with H₂ gas.

-

Reaction: Pressurize the vessel with H₂ gas (typically 3-5 bar, 45-75 psi). Begin vigorous stirring or shaking and heat to a moderate temperature (e.g., 40-60 °C) if necessary.

-

Monitoring: Monitor the reaction by observing the pressure drop from H₂ consumption. The reaction is typically complete within 2-6 hours.

-

Workup: Once H₂ uptake ceases, cool the vessel to room temperature. Carefully vent the excess H₂ gas in a fume hood and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite®. The Raney® Nickel particles are very fine, so a thick pad may be required. Keep the filter cake wet with solvent at all times.

-

Purification: Rinse the filter cake with additional solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude product. Purify as needed.

-

Homogeneous Catalysis: The Precision Instruments

Homogeneous catalysts are soluble in the reaction medium, offering exceptional selectivity due to their well-defined, tunable ligand environments.[18][19] While catalyst removal can be more complex than with heterogeneous systems, they often operate under milder conditions and can provide a solution when dehalogenation is a persistent problem.

Recent advances have highlighted earth-abundant metal catalysts, such as manganese, for highly chemoselective hydrogenations.[7] Certain well-defined Mn(I) pincer complexes have shown remarkable ability to reduce the C=C bond of α,β-unsaturated ketones while tolerating a wide array of sensitive functional groups, including halides.[6][7]

Protocol 3: Hydrogenation with a Defined Mn(I) Pincer Catalyst

This protocol is based on methodologies developed for Mn-catalyzed chemoselective hydrogenations.[6][7]

-

Core Principle: A well-defined manganese hydride complex acts as the active catalyst. The reaction proceeds via an outer-sphere hydride transfer mechanism, which is highly selective for the 1,4-addition to the conjugated system, thus reducing the C=C bond without interacting with the C-Cl or C=O groups.[6]

-

Reagents & Equipment:

-

3'-Chloro-substituted chalcone

-

Mn(I) pincer catalyst (e.g., [(PCNHCP)Mn(CO)₂H]), 1-5 mol%

-

Anhydrous toluene or THF

-

Schlenk flask or pressure tube (e.g., a thick-walled screw-cap tube)

-

Hydrogen (H₂) balloon or regulated pressure line

-

Standard laboratory glassware for workup

-

-

Step-by-Step Procedure:

-

Setup: In a glovebox or under an inert atmosphere (Ar), add the 3'-chloro-chalcone (1.0 eq), the Mn(I) catalyst (0.01-0.05 eq), and anhydrous solvent to a pressure tube equipped with a stir bar.

-

System Purge: Seal the tube, remove it from the glovebox, and connect it to a vacuum/H₂ manifold. Purge the system by evacuating and backfilling with H₂ gas three times.

-

Reaction: Leave the final atmosphere as H₂ (1-5 bar pressure). Place the tube in a preheated oil bath (e.g., 100-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction by taking aliquots (under an inert atmosphere) and analyzing by GC-MS or ¹H NMR.

-

Workup: After completion, cool the reaction to room temperature and carefully vent the H₂ pressure.

-

Purification: Open the tube and concentrate the reaction mixture directly. The crude product can be purified by silica gel column chromatography to remove the catalyst and any minor impurities.

-

Data Summary and Comparison

The following table summarizes typical conditions and outcomes for the different catalytic systems. Yields and selectivities are highly substrate-dependent, but this provides a comparative overview.

| Catalytic System | Catalyst (Loading) | H₂ Source (Pressure) | Solvent | Temp. (°C) | Time (h) | Typical Yield | Selectivity Notes | Ref. |

| Pd/C (CTH) | 10% Pd/C (5 mol%) | HCOONH₄ (4 eq) | EtOH | 60 (MW) | 0.5 | >90% | Excellent C=C vs. C=O and C-Cl selectivity. | [11] |

| Raney® Nickel | Raney® Ni (~10 wt%) | H₂ (3-5 bar) | MeOH | 40-60 | 2-6 | 80-95% | Good selectivity, but risk of dehalogenation at higher temps/pressures. | [9][16] |

| Mn-Pincer | [(PCNHCP)Mn(CO)₂H] (5 mol%) | H₂ (1-3 bar) | Toluene | 110 | 12-24 | >90% | Outstanding chemoselectivity; tolerates halides, esters, and other groups. | [6][7] |

| Rh-Complex | Cationic Rh-phosphine | H₂ (1-10 bar) | γ-Valerolactone | 25-50 | 1-4 | >95% | Exclusive selectivity for the C=C bond reported for various chalcones. | [8] |

Experimental Workflow Visualization

The following diagram outlines the general workflow for a typical heterogeneous catalytic hydrogenation experiment.

Caption: Standard workflow for a heterogeneous hydrogenation reaction.

Conclusion and Final Recommendations

For the selective hydrogenation of 3'-chloro-substituted chalcones, control over chemoselectivity is the defining parameter for success.

-

For routine synthesis with high efficiency and safety , the Microwave-Assisted Catalytic Transfer Hydrogenation with Pd/C and ammonium formate is highly recommended. It is rapid, uses standard equipment, and largely mitigates the dehalogenation risk associated with palladium.[11]

-

When cost is a primary driver and moderate pressure equipment is available, Raney® Nickel offers a robust alternative, provided that reaction conditions are carefully controlled to maintain selectivity.[9]

-

For substrates that prove particularly sensitive to dehalogenation or for projects where absolute chemoselectivity is paramount, employing a homogeneous catalyst like a modern Manganese-pincer complex is the state-of-the-art solution.[7] Though the catalyst may be more expensive or require air-sensitive handling techniques, the unparalleled selectivity justifies its use in demanding applications.

Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate before proceeding to a larger scale. Careful monitoring and characterization are essential to validate the identity and purity of the desired 3'-chloro-dihydrochalcone product.

References

-

H. Ohta, S. Takeda, M. Orita, Y. Watanabe, & H. Orita. (1985). Selective Hydrogenation of Carbon-Carbon Double bonds of Chalcones by Corynebacterium equi IFO 3730. Agric. Bioi. Chem., 49(3), 665-669. [Link]

-

S. Das, D. B. L. De, S. M. W. Rahaman, & B. Saha. (2022). Room temperature chemoselective hydrogenation of C[double bond, length as m-dash]C, C[double bond, length as m-dash]O and C[double bond, length as m-dash]N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. RSC Advances. [Link]

-

V. M. L. Verdegaal, J. P. H. Oud, M. Lutz, J. I. van der Vlugt, & B. de Bruin. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters. [Link]

-

S. Sakaguchi, T. Yamaga, & Y. Ishii. (2001). Iridium-Catalyzed Transfer Hydrogenation of α,β-Unsaturated and Saturated Carbonyl Compounds with 2-Propanol. Journal of Organic Chemistry, 66, 4710-4712. [Link]

-

S. Das, D. B. L. De, S. M. W. Rahaman, & B. Saha. (2022). Room temperature chemoselective hydrogenation of C=C, C=O and C=N bonds by using a well-defined mixed donor Mn(i) pincer catalyst. National Institutes of Health. [Link]

-

G. J. P. Britovsek, S. A. R. Mian, & G. W. J. V. Slawin. (2011). Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. [Link]

-

D. Zhuang, et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

-

X. Cui, Y. Li, & K. Ding. (2014). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. National Institutes of Health. [Link]

-

A. M. D'hooghe, N. De Kimpe, & M. D'hooghe. (2011). The chemoselective double bond reduction of chalcones 8. ResearchGate. [Link]

-

S. H. Lee. (2020). Chalcone Part II Catalytic Reduction of Substituted Chalcone. YouTube. [Link]

-

N/A. (2003). Selective hydrogenation of α, β-unsaturated ketones to α, β-unsaturated alcohols on gold-supported catalysts. ElectronicsAndBooks. [Link]

-

A. A. G. Blanco, J. A. L. T. S. T. M. F. C. V. R. P. F. L. C. G. F. A. D. D. C. D. G. & E. J. M. H. (2014). Mechanistic Insights on the Hydrogenation of α,β-Unsaturated Ketones and Aldehydes to Unsaturated Alcohols over Metal Catalysts. ACS Catalysis. [Link]

-

A. Papp, et al. (2019). Hydrogenation of chalcone derivatives and other α,β-unsaturated ketones using cationic Rh-complexes in γ-valerolactone as a biomass-based solvent. ResearchGate. [Link]

-

A. Deshmukh, et al. (2010). An efficient heterogeneous catalytic system for chemoselective hydrogenation of unsaturated ketones in aqueous medium. Semantic Scholar. [Link]

-

A. M. Ochoa-Botache, et al. (2024). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. [Link]

-

S. Kumar, et al. (2022). Reduction of chalcone by hydrogenation. ResearchGate. [Link]

-

V. M. L. Verdegaal, et al. (2024). Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. National Institutes of Health. [Link]

-

F. P. F. F. G. S. C. M. L. P. (2003). First Example of Selective Hydrogenation of Unconstrained α,β-Unsaturated Ketone to α,β-Unsaturated Alcohol by Molecular Hydrogen. ResearchGate. [Link]

-

N/A. (N/A). Hydrogenation (atmospheric pressure) with Pd/C. chem-station.com. [Link]

-

S. Kundu, S. Shaikh, & S. M. W. Rahaman. (2024). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. Synlett. [Link]

-

K. Chang. (2016). The Complete Mechanism of Chalcone Formation. eScholarship. [Link]

-

N/A. (2023). HOMOGENEOUS CATALYSIS. University of Jyväskylä. [Link]

-

N/A. (N/A). Raney® Nickel: A Life-Changing Catalyst. American Chemical Society. [Link]

-

N/A. (N/A). Standard Operating Procedures. The Sarpong Group. [Link]

-

S. K. Kirumakki, et al. (2020). Proposed mechanism for the synthesis of chalcones via Iron‐catalysed... ResearchGate. [Link]

-

M. R. N. M. R. P. E. M. S. W. M. M. R. P. E. M. S. (2009). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project. ResearchGate. [Link]

-

S. Guizzetti, et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. Journal of Organic Chemistry. [Link]

-

M. Kratky, et al. (2002). Effect of catalyst and substituents on the hydrogenation of chloronitrobenzenes. ResearchGate. [Link]

-

N/A. (N/A). Raney nickel. Wikipedia. [Link]

-

N/A. (2008). Hydrogenation reactions using Raney-type nickel catalysts. ResearchGate. [Link]

- P.A. Chaloner. (1994).

-

N/A. (2021). 11.4: Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. [Link]

-

X. Cui, et al. (2025). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. PubMed. [Link]

-

M. R. S. S. S. S. R. R. B. S. S. (2004). Selective Reduction of Carbon–carbon Double Bonds of Aryl Substituted Chalcones with Zn/CH3COONH4/C2H5OH/H2O. Semantic Scholar. [Link]

-

A. Papp, et al. (2019). Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). ResearchGate. [Link]

-

N/A. (N/A). Carbon-Supported Raney Nickel Catalyst for Acetone Hydrogenation with High Selectivity. mdpi.com. [Link]

-

S. Guizzetti, et al. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. National Institutes of Health. [Link]

-

A. G. G. J. S. P. S. E. S. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. National Institutes of Health. [Link]

-

M. G. S. M. F. G. G. Y. R. G. S. (2010). Hydrogenation of chalcones using atomic hydrogen permeating through a palladium membrane. CONICET. [Link]

- N/A. (N/A). Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.

-

N/A. (N/A). Palladium on Carbon (Pd/C). organic-chemistry.org. [Link]

-

Z. Li, et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [Link]

-

N/A. (N/A). 8.5 Catalytic Hydrogenation. Chad's Prep. [Link]

-

J. Dolfing, & J. M. Tiedje. (1991). Influence of Substituents on Reductive Dehalogenation of 3-Chlorobenzoate Analogs. National Institutes of Health. [Link]

Sources

- 1. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines - Google Patents [patents.google.com]

- 5. studies.helsinki.fi [studies.helsinki.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acs.org [acs.org]

- 10. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. m.youtube.com [m.youtube.com]

- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 15. sarponggroup.com [sarponggroup.com]

- 16. Raney nickel - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Homogeneous Hydrogenation - P.A. Chaloner - Google Books [books.google.com.sg]

- 19. chem.libretexts.org [chem.libretexts.org]

Application Note: Precision Synthesis of 6-Fluoro-1-Indanone via Intramolecular Friedel-Crafts Acylation

Abstract & Scope

This application note details the optimized protocol for the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propionyl chloride to synthesize 6-fluoro-1-indanone . This transformation is a cornerstone reaction in medicinal chemistry, serving as a critical entry point for the synthesis of bioactive scaffolds, including donepezil-class acetylcholinesterase inhibitors and various kinase inhibitors.

Unlike standard intermolecular acylations, this cyclization requires rigorous control of Lewis acid stoichiometry and temperature to prevent defluorination and polymerization. This guide provides a self-validating workflow, mechanistic insights, and safety protocols for scalable synthesis.

Scientific Foundation & Mechanistic Logic

The Challenge of Fluorine

The presence of the fluorine atom at the para-position (relative to the propionyl chain) exerts a dual electronic effect:

-

Inductive Withdrawal (-I): Deactivates the ring, making the nucleophilic attack on the acylium ion slower than in non-fluorinated analogs.

-

Resonance Donation (+R): Directs the incoming electrophile ortho or para to itself.

In this substrate, the cyclization must occur at the position meta to the fluorine (which is ortho to the alkyl tether). While the alkyl chain directs ortho/para, the steric constraints of the tether force the reaction to the ortho position (relative to the chain), forming the 5-membered ring. The fluorine atom's deactivation necessitates a strong Lewis acid (

Reaction Mechanism

The reaction proceeds via the generation of a reactive acylium ion intermediate. The high lattice energy of Aluminum Chloride (

Figure 1: Mechanistic pathway of the intramolecular cyclization. Note the formation of the stable product-catalyst complex requiring hydrolysis.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 3-(4-fluorophenyl)propionyl chloride | Substrate | 1.0 | Moisture sensitive; use fresh.[1] |

| Aluminum Chloride ( | Catalyst | 1.3 - 1.5 | Anhydrous powder. Highly hygroscopic. |

| Dichloromethane (DCM) | Solvent | 10-15 V | Anhydrous ( |

| HCl (1M) | Quench | Excess | For hydrolysis of Al-complex. |

| Brine | Wash | - | Saturated NaCl solution. |

Step-by-Step Procedure

Phase 1: System Preparation

-

Glassware: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble under a positive pressure of Nitrogen or Argon.

-

Scrubbing: Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize evolved HCl gas.

Phase 2: Reaction Assembly

-

Catalyst Suspension: Charge the RBF with anhydrous

(1.5 equiv) and anhydrous DCM (50% of total volume). Cool the suspension to 0–5°C using an ice/water bath.-

Critical:

does not fully dissolve in DCM; it forms a suspension.

-

-

Substrate Addition: Dissolve 3-(4-fluorophenyl)propionyl chloride (1.0 equiv) in the remaining DCM. Transfer to the addition funnel.

-

Controlled Addition: Dropwise add the acid chloride solution to the

suspension over 30–45 minutes .-

Observation: Evolution of HCl gas will begin. The mixture may turn yellow/orange.

-

Control: Maintain internal temperature

to prevent polymerization.

-

Phase 3: Reaction & Monitoring

-

Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours .

-

Optimization: If TLC/HPLC shows unreacted starting material after 4 hours, gently reflux (

) for 1 hour. However, mild conditions are preferred to protect the C-F bond.

-

-

Validation (IPC):

-

TLC: Mobile phase Hexane:EtOAc (8:2). Product (

) is less polar than the hydrolyzed acid but more polar than the acid chloride. -

HPLC: Monitor disappearance of the acid chloride (often derivatized to methyl ester in methanol for analysis).

-

Phase 4: Workup & Isolation

-

Quench: Cool the reaction mixture to

. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 5V).-

Safety: This step is highly exothermic. Violent hydrolysis of excess

occurs.

-

-

Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM.

-

Washing: Combine organic layers and wash sequentially with:

-

Water (

) -

Sat.

( -

Brine (

)

-

-

Drying: Dry over anhydrous

or

Purification

The crude material is typically an off-white to pale yellow solid.

-

Recrystallization: Hexane/Ethyl Acetate or Methanol/Water.

-

Yield Expectation: 85–95%.

-

Melting Point: 6-fluoro-1-indanone typically melts around 58–60°C.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure Acid Chloride quality before start. Use strictly anhydrous DCM. |

| Defluorination | Temperature too high | Keep reaction at RT or below. Avoid prolonged reflux. |

| Sticky Precipitate | Al-Complex aggregation | Increase stirring speed. Use mechanical stirring for scales >10g. |

| Starting Material Remains | Catalyst deactivation |

Safety & Handling (HSE)

-

Propionyl Chloride Derivative: Corrosive and lachrymator. Handle only in a fume hood. Reacts violently with water to release HCl.

-

Aluminum Chloride: Reacts explosively with water.[1] When quenching, always add the reaction mixture to the ice/water, never the reverse, to control the exotherm.

-

HCl Gas: The reaction generates stoichiometric quantities of HCl gas. Ensure scrubbing system is active.

References

-

Guidechem. "How to Synthesize 6-Fluoro-1-indanone? - FAQ." Accessed October 2023. Link

-

Organic Syntheses. "Intramolecular Friedel-Crafts Acylation." Org.[2][3][4][5] Synth. 1955, 35,[5] 95. Link (Foundational methodology for indanone cyclization).

-

National Institutes of Health (NIH). "Synthesis of 1-indanones with a broad range of biological activity." PMC.Link

-

Fisher Scientific. "Safety Data Sheet: Propionyl Chloride." Link

-

Master Organic Chemistry. "Intramolecular Friedel-Crafts Reactions." Link

Sources

Application Note & Protocol: A Guided Synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one from 3-chloroacetophenone

Introduction: The Significance of Substituted 1,3-Diarylpropan-1-ones

The 1,3-diarylpropan-1-one scaffold is a privileged structure in medicinal chemistry and materials science. Its derivatives are recognized for a wide spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties. The specific substitution pattern of chloro and fluoro groups on the aromatic rings of 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one makes it a valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive, two-step protocol for the preparation of this target molecule, commencing with 3-chloroacetophenone. The synthesis proceeds via a chalcone intermediate, which is subsequently reduced selectively.

Strategic Overview of the Synthesis

The synthesis is logically divided into two primary stages:

-

Step 1: Claisen-Schmidt Condensation to form the Chalcone Intermediate. This step involves the base-catalyzed reaction between 3-chloroacetophenone and 4-fluorobenzaldehyde to form (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. This reaction is a classic example of a crossed aldol condensation.[1]

-

Step 2: Selective Catalytic Hydrogenation of the Chalcone. The carbon-carbon double bond of the enone system in the chalcone is selectively reduced to yield the final product, 1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one. This method is favored for its high chemoselectivity and clean reaction profile.[2][3]

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for the preparation of the target compound.

Part 1: Synthesis of (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)

Underlying Mechanism: The Claisen-Schmidt Condensation